Branched 2-Ethylhexyl Chain Lowers logP by 0.15 Units Relative to Linear n-Octyl Analog, Altering Hydrophobic Phase Partitioning
The branched 2-ethylhexyl substituent of the target compound reduces the computed logP to approximately 1.48, compared to approximately 1.63 for the linear n-octyl analog benzyldimethyloctylammonium chloride (CAS 959-55-7). This lower hydrophobicity reflects the steric effect of chain branching, which reduces van der Waals contact area and disrupts favorable hydrophobic packing. The difference of ~0.15 logP units corresponds to a roughly 1.4-fold decrease in octanol-water partition coefficient (logP difference of 0.15 ≈ ratio of 10^(0.15) = 1.41), shifting the equilibrium distribution toward the aqueous phase. This altered partitioning is critical for phase-transfer catalysis applications where precise control of catalyst distribution between aqueous and organic phases determines reaction rates. [1]
| Evidence Dimension | Hydrophobicity (computed logP) |
|---|---|
| Target Compound Data | logP ≈ 1.48 (computed) |
| Comparator Or Baseline | Benzyldimethyloctylammonium chloride (linear C8): logP ≈ 1.63 (computed) |
| Quantified Difference | ΔlogP ≈ 0.15 lower (approximately 1.4-fold lower octanol-water partition coefficient) |
| Conditions | Computed logP values from chemical database sources; no experimental logP determination available in peer-reviewed literature for direct comparison |
Why This Matters
For phase-transfer catalysis and surfactant formulation, a logP difference of 0.15 alters the aqueous/organic distribution ratio by approximately 40%, which can significantly impact catalytic turnover frequency in biphasic reactions and emulsion stability in formulated products.
- [1] Starks, C. M.; Liotta, C. L.; Halpern, M. Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall: New York, 1994. View Source
